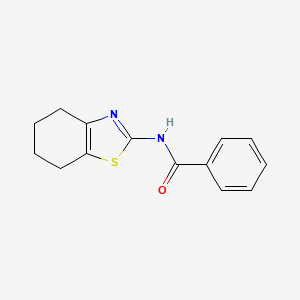

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h1-3,6-7H,4-5,8-9H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEJUGHRZYBBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with its analogs, focusing on structural modifications, biological activities, and physicochemical properties.

Structural and Functional Group Variations

Key Comparative Insights

Enzyme Inhibition :

- Compound 6 (Table 1) demonstrates potent inhibition against sortase enzymes (AoSrtA/SaSrtA) with IC₅₀ values of 73–170 µM . Its intrinsic fluorescence, however, limits utility in fluorescence-based assays.

- The target compound’s benzamide core is structurally analogous to bioisosteres in (e.g., compounds 3 and 4), which share N-benzothiazolyl scaffolds but differ in substituents (pyridylmethyl vs. benzyl groups). These modifications impact enzyme affinity and selectivity .

Nitro Groups: Nitro-substituted analogs () exhibit higher reactivity but may pose toxicity concerns, limiting therapeutic applications . Simpler Acyl Groups: Acetamide derivatives () show improved aqueous solubility compared to benzamide analogs, suggesting trade-offs between potency and pharmacokinetics .

Structural Complexity :

- Fused-ring systems (e.g., thiazolo-pyridine in ) introduce rigidity and lipophilicity, which may enhance blood-brain barrier penetration but complicate synthesis .

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole class, which is characterized by a fused benzene and thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12N2S

- Molecular Weight : 220.30 g/mol

- CAS Number : 303755-82-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmitter regulation and are implicated in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its minimum inhibitory concentration (MIC) values suggest efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Biological Activity Overview

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound exhibited significant neuroprotective effects in vitro by inhibiting acetylcholinesterase activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound showed promising results against Pseudomonas aeruginosa and Candida albicans, with MIC values lower than those of standard antibiotics like chloramphenicol and nystatin .

- Anticancer Activity : Preliminary investigations into the anticancer potential revealed that this compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways. The compound's effectiveness was compared to conventional chemotherapeutics .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide? The compound is typically synthesized via condensation reactions. For example, a Schiff base intermediate can be formed by reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a benzaldehyde derivative, followed by oxidation or acylation to yield the final benzamide. Sodium carbonate in aqueous or alcoholic solvents under reflux is often used to facilitate the reaction . Alternative methods include direct acylation of the benzothiazole amine using benzoyl chloride in pyridine, which acts as both a solvent and acid scavenger .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses? Optimization involves controlling stoichiometry, solvent polarity, and temperature. For instance, using microwave-assisted synthesis reduces reaction times and improves yields compared to traditional reflux . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product. Monitoring intermediates by TLC and adjusting pH during workup (e.g., NaHCO3 washes) minimizes side products like unreacted amines or acyl chlorides .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? 1H/13C NMR is essential: the benzamide NH proton appears as a singlet near δ 10.5–11.5 ppm, while the tetrahydrobenzothiazole’s methylene protons resonate as multiplets between δ 1.5–2.8 ppm. IR confirms the amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) . Mass spectrometry (ESI-MS) provides exact mass verification (e.g., [M+H]+ = 274.08) .

Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding? Single-crystal X-ray diffraction (using SHELX programs) reveals intermolecular interactions, such as N–H···N hydrogen bonds between the benzamide NH and thiazole N, forming dimeric structures. This technique also confirms planarity of the benzamide-thiazole system, critical for understanding π-π stacking in crystal packing .

Biological Activity and Mechanisms

Basic: What in vitro assays are used to screen for biological activity? Common assays include:

- Antimicrobial : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced potency? Modifying the benzamide’s substituents (e.g., electron-withdrawing groups at the para position) increases activity against anaerobic pathogens by enhancing binding to pyruvate:ferredoxin oxidoreductase (PFOR). Computational docking (AutoDock Vina) identifies optimal substituent orientations in the enzyme’s active site .

Analytical and Computational Methods

Basic: What HPLC conditions ensure purity assessment? Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Detection at 254 nm resolves the target compound (retention time ~8.2 min) from common impurities like unreacted benzoyl chloride .

Advanced: How do molecular dynamics simulations predict stability under physiological conditions? Simulations (GROMACS) in explicit water solvent (TIP3P model) at 310 K reveal the compound’s conformational flexibility. Key parameters include RMSD (<2 Å over 50 ns) and solvent-accessible surface area (SASA), which correlate with metabolic stability in vivo .

Handling Data Contradictions

Advanced: How to address discrepancies in reported biological activities across studies? Cross-validate using orthogonal assays (e.g., comparing MIC data with time-kill curves). Differences may arise from assay conditions (e.g., pH, inoculum size) or compound purity. For example, impurities <95% (by HPLC) can artificially inflate IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.